2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15F2N5OS and its molecular weight is 399.42. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is an intriguing molecule due to its potential therapeutic applications. This compound combines the structural features of indole and 1,2,4-triazole, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- An indole moiety which is often associated with anticancer and antimicrobial properties.
- A triazole ring that enhances biological activity through various mechanisms including enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance:
- The minimal inhibitory concentration (MIC) for certain triazole derivatives was reported as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
The specific compound has shown promising results in preliminary tests against various bacterial strains, suggesting that it may possess similar antimicrobial properties.
Anticancer Activity
The anticancer potential of triazole derivatives has been well documented. A notable finding from recent studies is that certain triazole-thione compounds exhibited cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that the incorporation of the indole and triazole moieties in the compound may enhance its efficacy against cancer cells.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial and cancer cell survival.
- Receptor Modulation : The indole component may interact with various receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.
- Antioxidant Activity : Some studies have indicated that similar compounds exhibit antioxidant properties, which could contribute to their overall therapeutic effects .
Case Studies
Several studies have explored the biological activities of related compounds:
These findings underscore the potential therapeutic applications of compounds similar to This compound .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5OS/c1-26-18(13-9-22-15-5-3-2-4-12(13)15)24-25-19(26)28-10-17(27)23-16-7-6-11(20)8-14(16)21/h2-9,22H,10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOHVPRQBLHPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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